2-Bromo-3-(2-ethylhexyl)-5-iodothiophene
Overview
Description
2-Bromo-3-(2-ethylhexyl)-5-iodothiophene is an organohalide compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocycles known for their aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(2-ethylhexyl)-5-iodothiophene typically involves the bromination and iodination of 3-(2-ethylhexyl)thiophene. The process can be summarized as follows:
Bromination: 3-(2-ethylhexyl)thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like silver trifluoroacetate to introduce the iodine atom at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: This compound is often used in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly employed under inert atmospheres.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted thiophenes.
Coupling Products: These reactions typically yield biaryl or polyaryl compounds, which are valuable in materials science.
Scientific Research Applications
2-Bromo-3-(2-ethylhexyl)-5-iodothiophene has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of conjugated polymers and small molecules for organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Materials Science: The compound is employed in the development of semiconducting materials for field-effect transistors.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2-ethylhexyl)-5-iodothiophene in its applications is largely dependent on its ability to participate in π-conjugation and form stable aromatic systems. In organic electronics, its role as a donor or acceptor molecule facilitates charge transport and improves the efficiency of electronic devices. The presence of bromine and iodine atoms also allows for further functionalization, enhancing its versatility in various chemical reactions.
Comparison with Similar Compounds
- 2-Bromo-3-hexylthiophene
- 2-Bromo-3-(2-ethylhexyl)thiophene
- 3-Iodo-2-(2-ethylhexyl)thiophene
Comparison: 2-Bromo-3-(2-ethylhexyl)-5-iodothiophene is unique due to the presence of both bromine and iodine atoms, which provide multiple sites for functionalization and enable diverse chemical transformations. Compared to its analogs, this compound offers enhanced reactivity and versatility, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-bromo-3-(2-ethylhexyl)-5-iodothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrIS/c1-3-5-6-9(4-2)7-10-8-11(14)15-12(10)13/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAVRRSIFMAOTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(SC(=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrIS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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